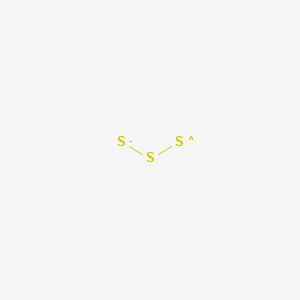
Trisulfanidyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trisulfide(.1-) is a triatomic sulfur and an inorganic radical anion.
Aplicaciones Científicas De Investigación
Anesthesia in Veterinary Medicine
Trisulfanidyl, particularly tricaine methanesulfonate (MS222), is utilized in veterinary medicine to induce chemical restraint or general anesthesia. It has been effectively used for the endoscopic removal of foreign bodies in Mexican axolotls (Ambystoma mexicanum), providing safe and effective anesthesia for short, minimally invasive procedures (Burns et al., 2019).
Environmental Health
Trisulfanidyl compounds, like triclosan, are extensively used in consumer products due to their broad antimicrobial activity. Studies have assessed exposure to triclosan, revealing its presence in a significant portion of urine samples from a representative sample of the U.S. population. This research highlights the widespread exposure to trisulfanidyl compounds and their potential impact on public health (Calafat et al., 2007).
Chemical Safety and Toxicology
Trisulfanidyl compounds, specifically organophosphate flame retardants (PFRs), are widely used in various materials for their flame-retardant properties. However, these compounds, such as tris(2-chloroexyl) phosphate (TCEP) and triphenyl phosphate (TPHP), pose potential health risks. Studies have documented their presence in human breast milk and house dust, raising concerns about human exposure and associated health outcomes, including hormone level alterations and decreased semen quality (Kim et al., 2014; Meeker & Stapleton, 2009).
Interaction with Other Chemicals
Trisulfanidyl compounds can interact with other chemicals in complex ways. For instance, the interaction between tetraethyl thiuram disulphide (disulfiram) and trichloroethylene has been studied, revealing that disulfiram significantly inhibits the oxidation of trichloroethylene. These findings have implications for potential therapeutic use in cases of severe trichloroethylene intoxication (Bartonícek & Teisinger, 1962).
Allergic Reactions and Medical Use
Trisulfanidyl compounds, such as isosulfan, are used in medical applications like lymphangiography for sentinel node biopsy in patients with melanoma and breast cancer. However, there are reports of anaphylactic reactions after subcutaneous injections of isosulfan blue, underscoring the need for careful consideration of potential allergic responses in medical settings (Tsai et al., 2004).
Propiedades
Nombre del producto |
Trisulfanidyl |
|---|---|
Fórmula molecular |
S3- |
Peso molecular |
96.2 g/mol |
InChI |
InChI=1S/HS3/c1-3-2/h1H/p-1 |
Clave InChI |
WMXWXNVGXOWZRJ-UHFFFAOYSA-M |
SMILES canónico |
[S-]S[S] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




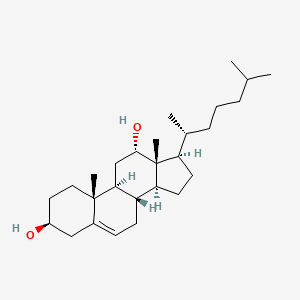
![2-[(3,6-dimethyl-4-oxo-2-thieno[2,3-d]pyrimidinyl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B1240267.png)
![1,7-bis[(E)-but-2-en-2-yl]-3,9-dihydroxy-4,10-dimethylbenzo[b][1,4]benzodioxepin-6-one](/img/structure/B1240268.png)
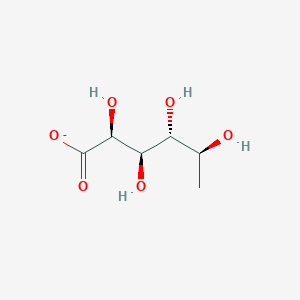
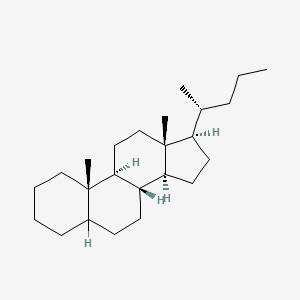

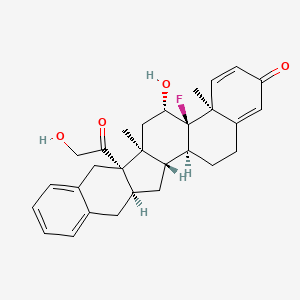
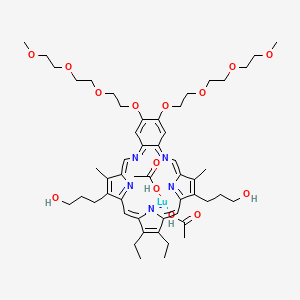
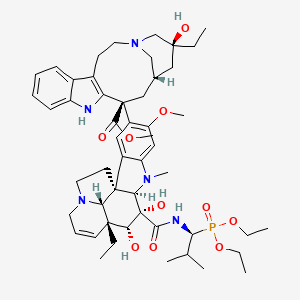
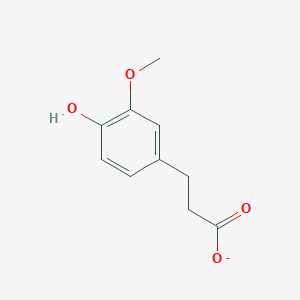
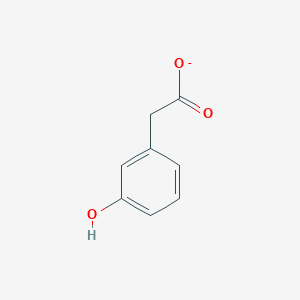
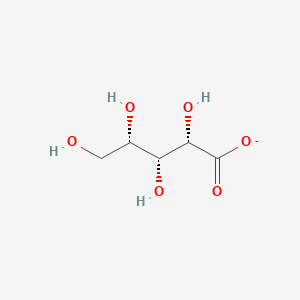
![(2R,3S)-5-{[(2R)-3-(tert-butylamino)-2-hydroxypropyl]oxy}-1,2,3,4-tetrahydronaphthalene-2,3-diol](/img/structure/B1240283.png)